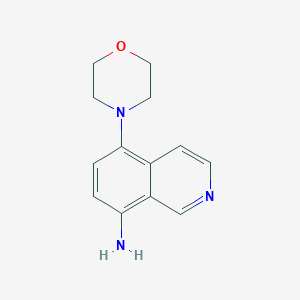

5-(Morpholin-4-yl)isoquinolin-8-amine

Description

Significance of Isoquinoline (B145761) Scaffolds in Pharmaceutical Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is due to its recurring presence in a multitude of biologically active compounds, including natural alkaloids and synthetic drugs. nih.gov Isoquinoline derivatives are known to exhibit a vast array of pharmacological activities, and their structural framework is a key component in numerous drugs that are either in clinical use or undergoing clinical trials. nih.gov

The therapeutic applications of isoquinoline-based drugs are extensive, covering treatments for cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.govnih.gov Since the isolation of morphine, the first bioactive isoquinoline alkaloid, in the 19th century, this class of compounds has been a focal point of scientific investigation. nih.gov At least 38 drugs containing the isoquinoline core are in clinical application or trials, underscoring its importance in drug discovery. nih.gov The versatility of the isoquinoline ring allows for structural modifications that can fine-tune the compound's biological activity and pharmacokinetic profile. researchgate.net

| Isoquinoline-Based Drug | Therapeutic Area |

|---|---|

| Morphine | Analgesic |

| Papaverine | Vasodilator |

| Berberine | Antibacterial, Anti-inflammatory |

| Fasudil | ROCK Inhibitor, Vasodilator |

| Etoposide | Anticancer |

Role of Morpholine (B109124) Moieties in Bioactive Compounds

The morpholine ring is another heterocyclic moiety frequently employed in drug design, also recognized as a privileged structure. nih.govsemanticscholar.orgpharmjournal.ru Its inclusion in a molecule can confer several beneficial properties. Morpholine is often used to improve a compound's physicochemical profile, such as its aqueous solubility and metabolic stability. nih.govnih.gov These improvements can lead to enhanced pharmacokinetic properties, which are crucial for a drug's efficacy and viability. semanticscholar.orgpharmjournal.ru

The morpholine moiety can also play a direct role in a molecule's biological activity by participating in key interactions with biological targets, such as enzymes or receptors. nih.govsemanticscholar.org Its ability to form hydrogen bonds via its oxygen atom is a significant feature in molecular interactions. researchgate.net A wide range of pharmacological activities have been associated with morpholine-containing compounds, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The versatility and facile synthetic routes for introducing the morpholine ring make it an attractive building block for medicinal chemists. nih.govnih.gov

| Morpholine-Containing Drug | Contribution of Morpholine Moiety |

|---|---|

| Linezolid | Enhances antibacterial activity, integral to pharmacophore |

| Gefitinib | Improves solubility and pharmacokinetic profile |

| Aprepitant | Contributes to receptor binding and CNS penetration |

| Timolol | Part of the beta-blocker pharmacophore |

Rationale for Investigating Hybrid Isoquinoline-Morpholine Structures

The strategy of creating hybrid molecules by combining two or more pharmacophoric units is a well-established approach in drug discovery. nih.gov This method aims to develop novel compounds with potentially enhanced efficacy, a different spectrum of selectivity, or a dual mechanism of action. nih.gov The rationale for investigating a hybrid structure like 5-(Morpholin-4-yl)isoquinolin-8-amine is rooted in the complementary strengths of its constituent parts.

By integrating the biologically active isoquinoline scaffold with the property-modulating morpholine moiety, researchers aim to create a new chemical entity that capitalizes on the benefits of both. The isoquinoline core provides a proven template for biological activity, while the morpholine ring can improve drug-like properties such as solubility and metabolic profile, and potentially contribute to target binding. nih.govnih.gov This molecular hybridization could lead to compounds with superior therapeutic potential compared to molecules containing only one of the individual scaffolds. nih.govresearchgate.net

Current Research Landscape Pertaining to this compound and Analogues

While specific, in-depth research on the biological activity of this compound is not extensively detailed in publicly available literature, the compound is available from commercial suppliers for research purposes, indicating its relevance in ongoing scientific inquiry. scbt.com The research landscape can be understood by examining studies on closely related analogues.

For instance, research has been conducted on the synthesis and reactions of compounds like 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. researchgate.netaun.edu.eg These studies provide valuable synthetic methodologies that could be applicable to the production of this compound and its derivatives. Furthermore, investigations into the cytotoxicity of amino isoquinoline-5,8-dione and quinoline-5,8-dione derivatives have been performed. researchgate.net These structurally similar compounds have demonstrated potent cytotoxic activity, suggesting that the isoquinoline core, when substituted with amino and other groups, is a promising framework for developing new therapeutic agents, particularly in the field of oncology. researchgate.net The synthesis of various C4-substituted isoquinolines has also been described, with some analogues showing cytotoxic activity worthy of further investigation. nih.gov The collective research on these related structures provides a strong foundation and rationale for the continued investigation of this compound and its potential pharmacological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSAZZQMIRKVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CN=CC3=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Morpholin 4 Yl Isoquinolin 8 Amine

Retrosynthetic Analysis of the 5-(Morpholin-4-yl)isoquinolin-8-amine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The primary disconnections are the carbon-nitrogen bonds linking the morpholine (B109124) and amine groups to the isoquinoline (B145761) core.

C-N Bond Disconnections: The initial retrosynthetic step involves disconnecting the morpholine and the primary amine from the isoquinoline ring. The C5-N bond of the morpholine moiety can be disconnected via pathways typical for aryl amines, such as Nucleophilic Aromatic Substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. This points to a precursor like 5-halo-8-nitroisoquinoline. The 8-amino group can be derived from the reduction of a nitro group, a common and efficient transformation.

Isoquinoline Core Breakdown: The resulting 5-halo-8-nitroisoquinoline intermediate can be further disconnected. Established isoquinoline synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, are considered. These routes typically start from substituted phenethylamine (B48288) derivatives. quimicaorganica.orgpharmaguideline.com Therefore, the retrosynthesis leads back to a suitably substituted 2-phenylethylamine and a one-carbon unit, which will form the C1 of the isoquinoline ring.

This analysis suggests a forward synthesis commencing with the construction of a functionalized isoquinoline core, followed by the sequential introduction of the morpholine ring at position 5 and the conversion of a precursor group (like a nitro group) at position 8 into the final amine.

Synthesis of the Isoquinoline Core

The synthesis of the central isoquinoline structure is a critical phase, with several established methods available for its formation.

Established Routes for Isoquinoline Ring Formation

The formation of the isoquinoline ring system can be achieved through several classic named reactions, each starting from phenethylamine precursors and involving cyclization. quimicaorganica.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

| Synthesis Method | Starting Materials | Key Transformation |

| Bischler-Napieralski | A β-phenylethylamine is acylated to form an amide. | The amide undergoes acid-catalyzed cyclodehydration (using agents like POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline, which is then dehydrogenated to the aromatic isoquinoline. pharmaguideline.com |

| Pictet-Spengler | A β-arylethylamine reacts with an aldehyde or ketone. | An acid-catalyzed cyclization of the initially formed imine (Schiff base) leads to a tetrahydroisoquinoline, which requires subsequent oxidation to yield the aromatic isoquinoline core. pharmaguideline.com |

| Pomeranz-Fritsch | A benzaldehyde (B42025) condenses with an aminoacetal. | The resulting Schiff base is cyclized under strong acidic conditions to form the isoquinoline ring. quimicaorganica.org |

These methods provide robust pathways to the fundamental isoquinoline skeleton, which can then be further modified.

Introduction of Functional Groups at Key Positions for Subsequent Derivatization

To synthesize the target molecule, the isoquinoline core must possess functional groups at positions 5 and 8 that facilitate the attachment of the morpholine and the formation of the amine. This is typically achieved by using a starting phenethylamine that already contains the necessary substituents on its phenyl ring.

For instance, in a Bischler-Napieralski approach, a phenethylamine bearing a halogen (e.g., fluorine or chlorine) at the position that will become C-5 of the isoquinoline and a nitro group at the future C-8 position would be the ideal starting material. Electrophilic aromatic substitution reactions on the phenethylamine precursor are used to install these groups before the cyclization to form the isoquinoline ring. The presence of these substituents from the start ensures their correct placement in the final heterocyclic system, preparing the scaffold for the subsequent derivatization steps.

Strategies for Attaching the Morpholine Moiety at Position 5 of the Isoquinoline Ring

With a suitably functionalized isoquinoline core in hand (e.g., 5-halo-8-nitroisoquinoline), the next crucial step is the introduction of the morpholine ring at the C-5 position. This can be accomplished through two primary strategies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a direct method for attaching the morpholine moiety. In this reaction, the nucleophilic nitrogen of morpholine attacks the electron-deficient C-5 of the isoquinoline ring, displacing a leaving group, typically a halide. wikipedia.org

The reaction is facilitated by the presence of a strong electron-withdrawing group on the isoquinoline ring, which stabilizes the negative charge in the intermediate Meisenheimer complex. wikipedia.org In the context of synthesizing this compound, the nitro group at the C-8 position can serve as an activating group, enhancing the electrophilicity of the ring and promoting the substitution at C-5. Halogenated isoquinolines are known to undergo nucleophilic substitution, particularly at positions activated by the ring nitrogen or other electron-withdrawing substituents. quimicaorganica.org

Reaction Summary: SNAr

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Transition-Metal Catalyzed Coupling Reactions

An alternative and often more versatile approach involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method is highly effective for forming carbon-nitrogen bonds and is widely used in the synthesis of complex molecules.

In this strategy, a 5-halo-isoquinoline derivative is reacted with morpholine in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. mdpi.comresearchgate.net These reactions generally proceed under milder conditions than SNAr and tolerate a broader range of functional groups. This makes it a powerful tool for the late-stage functionalization of the isoquinoline scaffold.

Reaction Summary: Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Following the successful attachment of the morpholine ring via either of these methods, the final step is the reduction of the nitro group at C-8 to the desired 8-amino group. This is a standard transformation readily achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or iron in acidic media, to yield the final product, this compound.

Elaboration of the Amino Group at Position 8

The amino group at the 8-position of the isoquinoline ring is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amination Reactions and Precursor Chemistry

The introduction of the 8-amino group can be achieved through several synthetic routes, often involving the reduction of a nitro group or the amination of a suitable precursor. A common strategy in the synthesis of 8-aminoquinolines, which is analogous to isoquinolines, involves the nitration of the parent heterocycle followed by reduction. For instance, the nitration of quinoline (B57606) yields a mixture of 5- and 8-nitroquinolines, which can be separated and subsequently reduced to the corresponding amines. wikipedia.org A similar approach can be envisioned for the isoquinoline core, starting from 8-nitroisoquinoline.

Alternatively, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of the C-N bond. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide (e.g., 8-bromoisoquinoline) with an amine source. While often used to introduce substituted amines, modifications of this method can be employed to install a primary amino group using ammonia (B1221849) equivalents. wikipedia.org

The reactivity of the 8-amino group itself is characteristic of primary aromatic amines. It can undergo a variety of reactions, including acylation to form amides, which is also a common strategy for its protection. mdpi.com The amino group can also serve as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. wikipedia.org

Protecting Group Strategies for the Amino Functionality

Due to the nucleophilic and basic nature of the primary amino group, its protection is often necessary during multi-step syntheses to prevent unwanted side reactions. oup.comlibretexts.org Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability under a range of reaction conditions, and selective removal. masterorganicchemistry.comorganic-chemistry.org

Common carbamate (B1207046) protecting groups include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to basic conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA). masterorganicchemistry.comug.edu.pl

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is notable for its lability under basic conditions, often removed using a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

Table 1: Common Protecting Groups for Aromatic Amines

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation |

Synthesis of this compound

The synthesis of the target molecule, this compound, requires the strategic construction of the substituted isoquinoline core. This typically involves a convergent synthesis where the morpholine and amino functionalities are introduced onto a pre-formed isoquinoline scaffold.

Detailed Reaction Sequences and Conditions

A plausible synthetic route to this compound would involve a multi-step sequence starting from a suitably substituted isoquinoline precursor. One potential strategy is outlined below:

Starting Material: A key intermediate would be a di-substituted isoquinoline bearing functionalities at positions 5 and 8 that can be converted to the desired morpholine and amino groups. A common precursor is a di-halogenated isoquinoline, such as 5,8-dibromoisoquinoline, or a nitro-halo-isoquinoline, like 5-bromo-8-nitroisoquinoline.

Introduction of the Morpholine Moiety: The morpholine ring can be introduced via a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): If the 5-position is activated by an electron-withdrawing group (such as a nitro group at the 8-position), direct substitution of a leaving group (e.g., a halogen) with morpholine can be achieved. nih.govmdpi.comresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds. wikipedia.orglibretexts.orgias.ac.in The reaction would involve coupling a 5-haloisoquinoline derivative with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP or a sterically hindered ligand), and a base (e.g., NaOt-Bu). ias.ac.in

Formation of the 8-Amino Group: Following the introduction of the morpholine moiety, the functionality at the 8-position can be converted to the primary amine. If the starting material was 5-morpholino-8-nitroisoquinoline, the nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride (SnCl₂), iron powder in the presence of an acid, or catalytic hydrogenation with a palladium catalyst. wikipedia.org

Table 2: Illustrative Reaction Conditions for Key Synthetic Steps

| Reaction Type | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | 5-Bromo-8-nitroisoquinoline | Morpholine, Pd(OAc)₂, phosphine ligand, NaOt-Bu, toluene, heat | 5-(Morpholin-4-yl)-8-nitroisoquinoline |

Purification and Characterization Techniques Relevant to Synthesis

The purification and characterization of the synthesized compounds are essential to ensure their identity and purity.

Purification Techniques:

Column Chromatography: This is a standard method for purifying organic compounds. For the target molecule and its intermediates, silica (B1680970) gel is a common stationary phase, with mixtures of organic solvents such as ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol, used as the eluent. mdpi.comgoogleapis.com

Recrystallization: This technique can be employed to obtain highly pure crystalline products. The choice of solvent is crucial and is determined empirically. A patent for the purification of 8-hydroxyquinoline (B1678124), a related compound, utilizes chloralkane solvents for dissolution and subsequent crystallization upon cooling. google.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. nih.govnih.gov For instance, the protons of the morpholine ring would exhibit characteristic signals, as would the aromatic protons of the isoquinoline core and the protons of the amino group. The chemical shift of the amine proton can be influenced by the solvent used. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, and C-N and C-O stretching vibrations. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Modulations on the Isoquinoline (B145761) Core of 5-(Morpholin-4-yl)isoquinolin-8-amine

The isoquinoline framework is a privileged structure in drug discovery, serving as a rigid scaffold to orient functional groups for optimal interaction with biological targets. nih.govnih.gov Modifications to this core are a key strategy in tuning the efficacy and selectivity of its derivatives.

Positional Isomerism and Substituent Effects on Biological Activity

The specific arrangement of the morpholine (B109124) and amine substituents on the isoquinoline ring is critical. While this compound is the focus, the biological effects can be drastically altered by moving these groups to other positions. For instance, studies on related quinoline (B57606) systems have shown that the position of a substituent can significantly influence chiroptical and photophysical properties, which can be extrapolated to receptor binding and biological activity. cnrs.fr

Substituents on the isoquinoline ring system can modulate the electronic properties and steric profile of the molecule. Electron-withdrawing groups, such as halogens, or electron-donating groups can influence the pKa of the isoquinoline nitrogen and the 8-amino group, affecting solubility and interactions with target proteins. nih.gov For example, in studies of 8-hydroxyquinolines, the introduction of a chloro-substituent at the 5-position was found to decrease the pKa of both the quinoline nitrogen and the hydroxyl group, thereby altering its chelating and cell permeability properties. nih.govacs.org Similar effects can be anticipated for the this compound scaffold, where substituents could fine-tune target engagement.

A summary of general substituent effects on related heterocyclic cores is presented below.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| C-1 | Bulky aromatic groups | Can enhance π-stacking interactions in kinase active sites. |

| C-3, C-4 | Small alkyl or alkoxy groups | May improve selectivity and metabolic stability. nih.gov |

| C-6, C-7 | Halogens (e.g., F, Cl) | Can increase potency through favorable interactions in hydrophobic pockets. |

| C-6, C-7 | Hydrogen-bond donors/acceptors | Can form additional interactions with the target protein, enhancing affinity. |

Heteroatom Replacement and Ring Fusions within the Isoquinoline System

Bioisosteric replacement of the isoquinoline core with other heterocyclic systems is a common strategy to explore new chemical space and improve drug-like properties. Fused heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines and quinazolines are known isosteres of the purine (B94841) ring of ATP and can effectively mimic key interactions within the hinge region of kinase domains. nih.govrsc.orgmdpi.com Replacing the isoquinoline core of this compound with such a scaffold could alter the kinase selectivity profile. For example, pyrazolopyrimidine-based inhibitors have been developed as potent and selective mTOR inhibitors. researchgate.net

Furthermore, ring fusions can extend the scaffold, creating opportunities for new interactions with the target. The development of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, found in natural products like lamellarins, has led to potent topoisomerase and protein kinase inhibitors. rsc.org Fusing an additional ring to the isoquinoline core could enhance target affinity through increased surface contact and the introduction of new interaction points.

Variations of the Morpholine Ring in this compound Analogues

The morpholine moiety is a versatile functional group frequently incorporated into kinase inhibitors. e3s-conferences.orgresearchgate.net It often serves as a "hinge-binder," forming a crucial hydrogen bond with the backbone of a key residue in the ATP-binding pocket of kinases, such as Val851 in PI3Kα. nih.govsci-hub.se Its properties make it a focal point for SAR studies.

Substitutions on the Morpholine Ring and their Impact on Interactions

While the unsubstituted morpholine is highly effective, substitutions on the ring can be used to probe the surrounding binding pocket and enhance selectivity. For instance, in the development of mTOR-selective inhibitors, introducing steric bulk, such as methyl groups or an ethylene (B1197577) bridge on the morpholine ring, has been shown to increase selectivity for mTOR over PI3K isoforms. researchgate.netnih.gove3s-conferences.org This is because the ATP-binding pocket of mTOR is deeper than that of PI3Ks, accommodating the additional bulk which would otherwise clash in the PI3K active site. nih.gov

In a study on the PI3K inhibitor ZSTK474, which features two morpholine groups on a triazine core, replacement of one morpholine with various other functional groups provided clear SAR data. nih.govnih.gov Analogs where the morpholine was replaced by ethanolamine (B43304) or diethanolamine (B148213) retained high potency against PI3Kα, but showed reduced activity against other isoforms, indicating the importance of the ring structure for maintaining a broad inhibitory profile. nih.gov Conversely, replacing the morpholine oxygen with a nitrogen (to form a piperazine) significantly reduced activity, highlighting the critical role of the oxygen atom. nih.gov

The following table, adapted from studies on the ZSTK474 scaffold, illustrates the impact of replacing a morpholine moiety on PI3K isoform inhibition. nih.govnih.gov

| Compound/Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| ZSTK474 (Reference) | 5.0 | 20.8 | 3.9 | 20.0 |

| Morpholine -> Ethanolamine | 9.9 | 104 | 9.8 | 50.0 |

| Morpholine -> Diethanolamine | 3.7 | 104 | 9.8 | 14.6 |

| Morpholine -> Piperazine | 180 | >1000 | 140 | >1000 |

| Morpholine -> N-Acetylpiperazine | 2.9 | 21.0 | 4.3 | 19.0 |

Derivatization of the Amino Group at Position 8

The primary aromatic amine at the 8-position is a versatile handle for derivatization, allowing for modifications that can significantly impact the compound's properties. nih.gov This group can serve as a hydrogen bond donor or a point of attachment for larger substituents designed to explore deeper regions of a binding pocket.

Common derivatization strategies for an aromatic amine include acylation, sulfonylation, and reductive amination. For example, converting the amine to an amide or a sulfonamide can alter its hydrogen bonding capacity and introduce new vectors for interaction. In studies of quinazolin-4-ones, the presence of an amino group at the 8-position was found to be highly favorable for PARP-1 inhibition. researchgate.net

Furthermore, the 8-amino group can be used as a point of attachment for linkers connected to other pharmacophores, creating dual-target or multifunctional inhibitors. In the context of 8-hydroxyquinolines, the amino group can be functionalized to append side chains that modulate the molecule's metal-chelating properties or introduce new biological activities. mdpi.comnih.gov The synthesis of amides by coupling the 8-amino group with other molecules, such as triterpenoic acids, has been explored to create hybrid molecules with enhanced biological profiles. mdpi.com Such modifications can improve cell penetration, modulate solubility, and provide additional interactions with the target protein, ultimately enhancing the therapeutic potential of the this compound scaffold.

Acylation, Alkylation, and Arylation Strategies

The primary amino group at the 8-position of the isoquinoline ring serves as a versatile handle for chemical modification. Researchers have employed a variety of synthetic strategies to introduce a diverse array of substituents at this position, aiming to enhance target affinity and selectivity.

Acylation: The introduction of acyl groups to the 8-amino moiety has been a common strategy to explore the impact of hydrogen bond donors and acceptors, as well as to modulate the electronic properties of the amine. Standard acylation conditions, often involving the reaction of the parent amine with acyl chlorides or anhydrides in the presence of a base, have been utilized to synthesize a range of N-acyl derivatives. These modifications can introduce functionalities ranging from simple acetyl groups to more complex aroyl and heteroaroyl moieties.

Alkylation: The addition of alkyl groups to the 8-amino position allows for the investigation of steric bulk and lipophilicity on biological activity. Reductive amination and direct N-alkylation with alkyl halides are common methods employed to generate mono- and di-alkylated derivatives. The size, shape, and conformational flexibility of the introduced alkyl chains can significantly influence how the molecule fits within the binding site of its target protein.

Arylation: The introduction of aryl or heteroaryl rings at the 8-amino position can lead to the formation of new π-π stacking or other non-covalent interactions with the target protein. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been instrumental in forging the C-N bond between the isoquinoline core and various aromatic systems. This strategy allows for the exploration of a wide range of electronic and steric effects imparted by substituted aryl and heteroaryl groups.

Influence of Amino Group Modifications on Target Binding and Efficacy

Modifications to the 8-amino group of this compound have a profound impact on its interaction with biological targets, particularly protein kinases like phosphoinositide 3-kinase (PI3K). The nature of the substituent directly influences the compound's binding affinity and inhibitory efficacy.

Research has shown that the primary amino group itself can be a crucial hydrogen bond donor, interacting with key residues in the kinase hinge region. When this group is modified, the resulting derivatives can exhibit a wide range of activities, from enhanced potency to complete loss of function.

For instance, in the context of PI3K inhibition, the introduction of certain acyl groups can either maintain or in some cases enhance inhibitory activity, suggesting that the carbonyl oxygen may form alternative hydrogen bonds within the active site. Conversely, bulky alkyl or aryl groups can lead to a decrease in potency due to steric hindrance, preventing the molecule from adopting the optimal binding conformation.

The following table summarizes the general trends observed for the influence of 8-amino group modifications on the kinase inhibitory activity of this compound derivatives.

| Modification Type | Substituent Examples | General Impact on Kinase Inhibitory Activity | Putative Rationale |

| Acylation | Acetyl, Benzoyl | Activity can be retained or slightly decreased. | Carbonyl oxygen may act as a hydrogen bond acceptor. Steric bulk of larger acyl groups can be detrimental. |

| Alkylation | Methyl, Ethyl, Isopropyl | Generally leads to a decrease in activity. | Loss of a key hydrogen bond donor. Increased steric bulk can disrupt binding. |

| Arylation | Phenyl, Pyridyl | Activity is highly dependent on the nature and substitution of the aryl ring. | Potential for new π-stacking interactions. Unfavorable steric or electronic properties can abolish activity. |

Conformational Analysis and Ligand-Target Recognition in this compound Derivatives

The three-dimensional shape of a molecule is intrinsically linked to its biological function. For derivatives of this compound, understanding their conformational preferences is crucial for rationalizing their SAR and for designing next-generation inhibitors with improved properties.

Molecular modeling and computational studies are often employed to predict the low-energy conformations of these derivatives and to simulate their binding modes within the active site of a target protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are responsible for ligand recognition and binding affinity.

For example, in the context of kinase inhibition, the conformation of the 8-amino substituent is critical for establishing a hydrogen bond with the hinge region of the kinase. Computational models can help visualize how different substituents, through their size, shape, and electronic properties, either favor or disfavor the adoption of a bioactive conformation. An unfavorable steric clash between the substituent and a protein residue can force the molecule into a non-productive binding mode, leading to a loss of activity.

Biological Activities and Pharmacological Potential of 5 Morpholin 4 Yl Isoquinolin 8 Amine

In Vitro Assessment of Biological Activities

The in vitro evaluation of a novel chemical entity is a critical first step in determining its therapeutic potential. For 5-(Morpholin-4-yl)isoquinolin-8-amine, such assessments would likely focus on its effects on various cell lines and microorganisms to elucidate its bioactivity profile.

Derivatives of isoquinoline (B145761) have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov The planar isoquinoline ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. nih.gov The addition of an amino group at the 8-position and a morpholine (B109124) ring at the 5-position of the isoquinoline core in this compound could modulate this activity.

Morpholine-containing compounds have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often dysregulated in cancer. sci-hub.se Therefore, it is plausible that this compound could exhibit cytotoxic effects by targeting such pathways.

To illustrate the potential cytotoxic efficacy, the following table presents data for related isoquinolinequinone derivatives against several human cancer cell lines.

Table 1: Illustrative Cytotoxic Activity of Related Aminoisoquinolinequinone Derivatives

| Compound | AGS (Gastric Adenocarcinoma) IC₅₀ (µM) | SK-MES-1 (Lung Cancer) IC₅₀ (µM) | J82 (Bladder Carcinoma) IC₅₀ (µM) |

|---|---|---|---|

| Compound A | 1.73 | 3.91 | 3.34 |

| Compound B | 1.10 | 2.87 | 2.35 |

| Etoposide (Control) | 0.58 | 1.83 | 3.49 |

This data is illustrative and represents the activity of related compounds, not this compound itself. Data extracted from studies on phenylaminoisoquinolinequinones. nih.gov

The isoquinoline scaffold is a key component of many natural alkaloids with antimicrobial properties. nih.gov Similarly, the morpholine ring is a constituent of several antimicrobial agents. researchgate.netnih.gov The combination of these two moieties in this compound suggests a potential for antimicrobial activity.

Antibacterial: Derivatives of 8-hydroxyquinoline (B1678124) have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The 8-aminoisoquinoline (B1282671) structure could confer similar properties.

Antifungal: While specific data on antifungal activity is scarce, the broad antimicrobial potential of related heterocyclic compounds suggests that this is an area worthy of investigation.

Antiviral: Certain isoquinoline alkaloids have been investigated for their antiviral potential. nih.gov

Further studies would be necessary to determine the specific antimicrobial spectrum and potency of this compound.

Isoquinoline derivatives have been shown to possess anti-inflammatory properties. nih.gov For instance, some derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This effect is often mediated through the inhibition of signaling pathways like nuclear factor kappa-B (NF-κB). nih.gov Given these precedents, this compound could potentially modulate inflammatory responses.

Isoquinoline alkaloids are known to exert neuroprotective effects through various mechanisms, including the regulation of neurotransmitter transport, inhibition of neuroinflammation, and reduction of oxidative stress. mdpi.com The morpholine moiety is also found in compounds designed to be active in the central nervous system (CNS), where it can improve properties such as blood-brain barrier permeability. nih.gov The presence of both structural features in this compound suggests a potential for neuroprotective and other CNS-related activities. For example, certain N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines have demonstrated neuroprotective effects in models of oxidative stress-induced nerve cell death. nih.gov

The 8-aminoquinoline (B160924) scaffold is the basis for the antimalarial drug primaquine. nih.gov Derivatives of 4-aminoquinoline (B48711) have also been extensively studied for their antimalarial activity. nih.gov Therefore, this compound could be investigated for its potential as an antimalarial agent.

In the context of malaria, oxidative stress is a significant factor in the pathology of the disease. nih.gov Some antimalarial compounds also possess antioxidant properties. The potential for this compound to act as an antioxidant could be an additional area of research, possibly through mechanisms like iron chelation, as seen with some 8-hydroxyquinoline derivatives. nih.gov

Molecular Targets and Mechanism of Action (MOA) Elucidation

The elucidation of the molecular targets and mechanism of action (MOA) of this compound would be crucial for its development as a therapeutic agent. Based on its structural components, several potential molecular targets can be hypothesized.

As mentioned, the morpholine moiety is a key feature of many kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. sci-hub.se The oxygen atom of the morpholine ring can form critical hydrogen bonds in the hinge region of the kinase domain. sci-hub.se Therefore, a primary hypothesis for the MOA of this compound, particularly in the context of cancer, would be the inhibition of one or more protein kinases.

The isoquinoline portion of the molecule could contribute to the MOA through various mechanisms, including DNA intercalation or inhibition of other enzymes like topoisomerases. nih.gov In the context of anti-inflammatory activity, the target could be components of the NF-κB signaling pathway. nih.gov For potential neuroprotective effects, targets could include enzymes involved in oxidative stress or receptors for neurotransmitters. mdpi.com

To confirm these hypotheses, a series of biochemical and cellular assays would be required, including kinase inhibition assays, DNA binding studies, and reporter gene assays for inflammatory signaling pathways.

Table 2: Potential Molecular Targets for this compound

| Potential Biological Activity | Plausible Molecular Target(s) |

|---|---|

| Antiproliferative | PI3K/mTOR, Other Protein Kinases, Topoisomerases, DNA |

| Anti-inflammatory | NF-κB Pathway Components (e.g., IKK), COX enzymes |

| Neuroprotective | Enzymes involved in oxidative stress, Neurotransmitter receptors |

| Antimalarial | Enzymes in the parasite's metabolic pathways |

Interactions with Enzyme Active Sites

The structural features of this compound suggest a potential for interaction with the active sites of various enzymes, particularly kinases. The morpholine and isoquinoline scaffolds are prevalent in numerous enzyme inhibitors.

The morpholine ring is a key component in a multitude of kinase inhibitors, contributing to improved physicochemical and metabolic properties of the molecules. sci-hub.se Its presence in this compound suggests a potential for kinase modulation.

Other Kinases: The broader isoquinoline scaffold has been investigated for its inhibitory activity against a range of kinases. For example, various substituted pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and shown to inhibit kinases such as Haspin. mdpi.com The specific substitution pattern on the isoquinoline ring is critical for determining the potency and selectivity of kinase inhibition. mdpi.com There is currently no specific published research detailing the inhibitory activity of this compound against BRAF, CHK1, LRRK2, or JAK.

| Kinase Family | Known Activity of Related Scaffolds | Specific Data for this compound |

|---|---|---|

| PI3K | Morpholine is a key pharmacophore in many PI3K inhibitors. nih.gov | Not available |

| BRAF | No specific data found for related scaffolds. | Not available |

| CHK1 | No specific data found for related scaffolds. | Not available |

| LRRK2 | No specific data found for related scaffolds. | Not available |

| JAK | No specific data found for related scaffolds. | Not available |

There is a lack of specific research on the direct interaction of this compound with phosphatases, monoamine oxidase (MAO), or enzymes involved in catecholamine metabolism. However, the general class of isoquinoline alkaloids has a broad range of biological activities, and some have been shown to interact with various enzyme systems. Further investigation would be required to determine if this specific compound has any relevant activity.

Receptor Ligand Activity

The nitrogen-containing heterocyclic structure of this compound suggests the possibility of interactions with various receptors in the central nervous system and periphery.

The isoquinoline scaffold is present in numerous compounds that act as ligands for G-protein coupled receptors. For example, derivatives of 8-hydroxy-tetrahydroisoquinolines have been identified as inverse agonists of the serotonin (B10506) 7 receptor (5-HT7R), a type of GPCR. nih.gov The specific activity and selectivity are highly dependent on the substitution pattern on the isoquinoline ring. nih.gov

While there is no direct evidence of this compound binding to cannabinoid, dopamine (B1211576), or adrenergic receptors, the isoquinoline core is a component of many ligands for these receptors. For instance, certain isoquinoline derivatives have been explored for their potential as dopamine receptor agonists. The amine group at the 8-position and the morpholine at the 5-position would significantly influence the electronic and steric properties of the molecule, which would be critical for any potential receptor interaction.

| Receptor Family | Known Activity of Related Scaffolds | Specific Data for this compound |

|---|---|---|

| GPCRs (e.g., 5-HT7R) | 8-hydroxy-tetrahydroisoquinoline derivatives can act as inverse agonists. nih.gov | Not available |

| Cannabinoid Receptors | No specific data found for related scaffolds. | Not available |

| Dopamine Receptors | Some isoquinoline derivatives have been investigated as dopamine receptor agonists. | Not available |

| Adrenergic Receptors | No specific data found for related scaffolds. | Not available |

Interplay with DNA Damage Response Pathways

The cellular response to DNA damage is a critical pathway in maintaining genomic integrity and is often a target in cancer therapy. nih.gov Certain molecules can interfere with these pathways, leading to synthetic lethality in cancer cells.

The isoquinoline scaffold is found in some compounds that interact with the DNA damage response (DDR) pathway. While direct studies on this compound are not available, the potential for such interactions can be inferred from related structures. For example, inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DDR, have been developed from chromenone libraries that share some structural similarities with the heterocyclic nature of the isoquinoline core. sci-hub.se Furthermore, the antineoplastic activity of a derivative, 5-amino-4-morpholinoisoquinoline-l-carboxaldehyde thiosemicarbazone, suggests that this core structure may have effects on cell proliferation and survival, which can be linked to the DDR. researchgate.net

Immunomodulatory and Anti-inflammatory Signaling

The compound this compound belongs to a class of molecules recognized for their interaction with key cellular signaling pathways that govern immune responses and inflammation. Research into structurally related morpholine-containing compounds has highlighted their potential to modulate the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. researchgate.netnih.gov This pathway is a central regulator of various cellular processes, including immunity, and its dysregulation is linked to inflammatory and autoimmune diseases. researchgate.netnih.gov

The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). nih.govnih.gov The mTOR signaling network integrates extracellular and intracellular signals to control cell functions, including the activation of T-lymphocytes, a critical component of the adaptive immune system. nih.gov Inhibition of the mTOR pathway is a known strategy for achieving immunosuppressive effects. researchgate.net

The anti-inflammatory potential of modulating this pathway is significant. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, play a central role in inflammatory conditions and often exert their effects through signaling cascades like the JAK-STAT and NF-κB pathways, which are interconnected with mTOR signaling. nih.govmdpi.comresearchgate.net By inhibiting the mTOR pathway, compounds containing the morpholine moiety may disrupt these pro-inflammatory signals, thereby reducing the production of inflammatory mediators. nih.gov The morpholine ring is a versatile scaffold in medicinal chemistry, often incorporated into drug design to confer desirable biological and pharmacokinetic properties, including the selective inhibition of kinases like PI3K and mTOR. sci-hub.se

Table 1: Key Proteins in mTOR Signaling and Inflammation

| Protein/Complex | Function in Signaling | Relevance to Immunomodulation/Inflammation |

|---|---|---|

| PI3K (Phosphoinositide 3-kinase) | Generates secondary messengers to activate downstream targets like Akt. | A critical upstream activator of the Akt/mTOR pathway. unimi.it |

| Akt (Protein Kinase B) | Phosphorylates and activates numerous substrates, including mTORC1 regulators. | A central node in signaling for cell survival and proliferation of immune cells. nih.gov |

| mTORC1 | A key regulator of cell growth and protein synthesis. nih.gov | Integrates immune signals and controls T-cell differentiation and function. researchgate.netnih.gov |

| mTORC2 | Regulates cell survival and cytoskeletal organization. nih.gov | Involved in Akt activation, contributing to immune cell responses. researchgate.net |

| NF-κB (Nuclear factor kappa B) | Transcription factor that controls the expression of pro-inflammatory genes. mdpi.comresearchgate.net | Activity can be modulated by the PI3K/Akt/mTOR pathway. |

Potential for Protein Synthesis Inhibition

The mTOR signaling pathway, particularly the mTORC1 complex, is a primary driver of protein synthesis, a fundamental process for cell growth and proliferation. nih.govnih.gov Therefore, inhibitors of the mTOR pathway are effective inhibitors of protein synthesis. mdpi.com mTORC1 promotes the synthesis of proteins by directly phosphorylating and regulating two key downstream effectors: the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov

The phosphorylation of 4E-BP1 by mTORC1 causes it to detach from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex. nih.gov This complex is essential for initiating cap-dependent translation, the process by which the majority of cellular mRNAs are translated into proteins. nih.gov Simultaneously, mTORC1's activation of S6K1 leads to the phosphorylation of several substrates that further enhance translation initiation and ribosome biogenesis. nih.gov

Given that morpholine-containing quinazolines and related heterocyclic structures have been developed as potent ATP-competitive inhibitors of mTOR kinase, it is plausible that this compound functions through a similar mechanism. unimi.itresearchgate.net By targeting the catalytic site of mTOR, such a compound would block the phosphorylation of downstream targets like S6K1 and 4E-BP1. researchgate.net This disruption effectively shuts down the mTORC1-driven machinery for protein synthesis, leading to a reduction in cell growth and proliferation. nih.gov This mechanism is a key reason that mTOR inhibitors are investigated for therapeutic use in diseases characterized by excessive cell proliferation. unimi.it

Table 2: Inhibitory Activity of Structurally Related PI3K/mTOR Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 17f (A 4-morpholine-quinazoline derivative) | PI3Kα | 4.2 | nih.gov |

| NU7441 (A 2-morpholino-chromen-4-one derivative) | DNA-PK | 30 | researchgate.net |

Note: The data presented are for structurally related compounds, not this compound itself, and are intended to illustrate the potential activity of this chemical class.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of 5-(Morpholin-4-yl)isoquinolin-8-amine with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode at the atomic level. The isoquinoline (B145761) scaffold is a common feature in molecules targeting a range of proteins, particularly kinases. nih.govmdpi.com

A typical molecular docking workflow would involve:

Target Selection: Based on the activities of analogous compounds, potential protein targets such as cyclin-dependent kinase 4 (CDK4), vascular endothelial growth factor receptor 2 (VEGFR-2), or Src kinase could be selected. nih.govmdpi.comtandfonline.com

Binding Site Prediction: The active site of the target protein would be identified.

Docking Simulation: this compound would be placed into the binding site in various conformations, and a scoring function would be used to estimate the binding affinity.

The results of such a study would likely highlight key interactions, such as hydrogen bonds between the amine or morpholine (B109124) oxygen of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the isoquinoline ring system.

Following docking, molecular dynamics (MD) simulations could provide insights into the stability of the predicted ligand-protein complex over time. tandfonline.comnih.gov An MD simulation would track the movements and interactions of all atoms in the system, offering a more dynamic and realistic view of the binding. This could confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal any conformational changes in the protein or ligand upon binding. nih.gov

Hypothetical Molecular Docking Results for this compound with a Kinase Target This table is for illustrative purposes, as specific data is not available.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | MET793, LYS745 | Hydrogen Bond |

| Kinase B | -7.9 | LEU844, VAL726 | Hydrophobic |

| Kinase C | -9.1 | ASP810, GLU762 | Hydrogen Bond, Ionic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, a QSAR study could guide the synthesis of new derivatives with improved potency. japsonline.comnih.gov

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve:

Dataset Collection: A series of isoquinoline derivatives with experimentally determined biological activities against a specific target would be compiled. nih.gov

Molecular Alignment: The compounds in the dataset would be aligned based on a common scaffold, in this case, the isoquinoline ring.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated for each molecule.

Model Generation: Statistical methods would be used to generate a mathematical equation that correlates the calculated fields with the biological activity.

The resulting QSAR model would be visualized as contour maps, indicating regions where modifications to the structure of this compound would likely lead to increased or decreased activity. For example, a map might suggest that adding a bulky group at a certain position on the isoquinoline ring could enhance binding, while a hydrogen bond donor at another position might be unfavorable. nih.govnih.gov Such models have been successfully applied to optimize isoquinoline-based inhibitors of various enzymes. japsonline.com

Illustrative QSAR Model Parameters for a Series of Isoquinoline Analogs This table is for illustrative purposes, as specific data is not available.

| Model Type | Cross-validated r² (q²) | Non-cross-validated r² | Field Contribution |

| CoMFA | 0.65 | 0.92 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.71 | 0.95 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 15%, H-bond Acceptor: 10% |

Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogues

In the absence of a known 3D structure of a biological target, ligand-based drug design methods can be employed to discover new compounds with similar activity to a known active molecule. nih.gov If this compound were found to have desirable biological activity, it could be used as a template for virtual screening and ligand-based design.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govmdpi.com A pharmacophore model could be generated based on the structure of this compound, highlighting features such as a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (the 8-amino group), and an aromatic ring system (the isoquinoline core). This model could then be used to search large chemical databases for other molecules that match these features, potentially identifying novel scaffolds with similar activity. nih.govbohrium.com

Virtual Screening: The generated pharmacophore model could be used as a filter in a virtual screening campaign to identify potential hits from large compound libraries. nih.govresearchgate.net This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally. The hits from the virtual screen would then be subjected to molecular docking and other computational analyses to prioritize them for further investigation. This approach has been successfully used to identify novel inhibitors for various targets using scaffolds related to isoquinoline. bohrium.comnih.gov

Illustrative Virtual Screening Funnel for this compound-based Pharmacophore This table is for illustrative purposes, as specific data is not available.

| Screening Stage | Number of Compounds | Criteria |

| Initial Library | 2,000,000 | Commercially available compounds |

| Pharmacophore Screening | 15,000 | Match to 3 out of 4 pharmacophore features |

| Molecular Docking | 500 | Predicted binding affinity < -7.0 kcal/mol |

| Visual Inspection & Clustering | 50 | Favorable binding pose and structural diversity |

| Final Hits for Experimental Testing | 10 | High predicted affinity and novelty |

Preclinical Investigations and Translational Research Applications

In Vitro Pharmacological Profiles (e.g., Efficacy against specific biological targets)

No specific in vitro pharmacological data for 5-(Morpholin-4-yl)isoquinolin-8-amine was identified. Research into related compounds containing morpholine (B109124) and quinoline (B57606) or isoquinoline (B145761) scaffolds often points towards activity as kinase inhibitors, particularly within the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. However, no studies were found that specifically tested this compound against these or any other biological targets. Therefore, no data tables on its efficacy, potency (e.g., IC₅₀ or EC₅₀ values), or selectivity for specific enzymes or receptors can be provided.

In Vivo Efficacy Assessment in Relevant Animal Models of Disease

Consistent with the lack of in vitro data, no studies detailing the in vivo efficacy of this compound in any animal models of disease were found. Consequently, there is no information on its therapeutic effects, pharmacokinetic properties, or pharmacodynamic responses in a living organism.

Role as a Chemical Probe for Biological Pathway Elucidation

The utility of a compound as a chemical probe requires extensive characterization, including high potency, specificity for its target, and a well-understood mechanism of action. As there is no published research on the biological targets or mechanism of action for this compound, it has not been established as a chemical probe for the elucidation of any biological pathways.

Potential as a Lead Compound in Drug Discovery Efforts

A molecule is considered a lead compound if it demonstrates a desired biological activity and possesses physicochemical properties amenable to optimization. Given the absence of any reported biological activity for this compound, its potential as a lead compound in drug discovery efforts has not been established. While its structure contains privileged fragments often seen in drug candidates, without initial screening data, its value as a starting point for a drug discovery program remains unknown.

Future Perspectives and Research Directions for 5 Morpholin 4 Yl Isoquinolin 8 Amine

Advancements in Synthetic Methodologies for Isoquinoline-Morpholine Compounds

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, and continuous innovation in its synthesis is paramount for the discovery of new drug candidates. nih.gov Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are being supplemented and, in some cases, replaced by more modern and efficient strategies. nih.govresearchgate.net

Recent years have seen a surge in the use of transition-metal-catalyzed reactions, particularly those involving C-H activation, to construct and functionalize the isoquinoline core. ijpsjournal.com These methods offer greater atom economy, milder reaction conditions, and the ability to introduce a diverse array of substituents at various positions of the isoquinoline ring. ijpsjournal.com Such advancements are critical for creating libraries of 5-(Morpholin-4-yl)isoquinolin-8-amine analogs with varied substitution patterns for structure-activity relationship (SAR) studies.

Similarly, novel synthetic routes for morpholine (B109124) and its derivatives are being developed, focusing on stereoselective methods and the use of transition metal catalysis. researchgate.net The integration of these advanced synthetic methodologies for both the isoquinoline and morpholine moieties will enable the efficient and diverse production of complex isoquinoline-morpholine compounds, facilitating a deeper exploration of their therapeutic potential.

Table 1: Comparison of Traditional and Modern Synthetic Methodologies for Isoquinolines

| Methodology | Description | Advantages | Disadvantages |

| Bischler-Napieralski Reaction | Cyclization of a β-arylethylamide using a dehydrating agent. | Well-established, good for simple isoquinolines. | Requires harsh conditions, limited substrate scope. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | High yields, creates tetrahydroisoquinolines. | Can be limited by the availability of starting materials. |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal. | Access to a variety of substituted isoquinolines. | Can produce side products, requires strongly acidic conditions. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds to form the isoquinoline ring or add substituents. | High atom economy, mild reaction conditions, broad functional group tolerance. ijpsjournal.com | Can require expensive catalysts, optimization of reaction conditions may be needed. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields. | Specialized equipment required, scalability can be a challenge. |

Identification of Novel Biological Targets and Therapeutic Areas

The isoquinoline scaffold is a versatile pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and effects on the central nervous system. ijpsjournal.comresearchgate.net The morpholine ring is also a common feature in many approved drugs, often contributing to improved physicochemical properties and biological activity. researchgate.netnih.gov

Future research will likely focus on identifying novel biological targets for this compound and its derivatives. Given the prevalence of the isoquinoline core in kinase inhibitors, a primary area of investigation will continue to be in oncology. mdpi.com The exploration of novel kinase targets beyond those currently established is a promising avenue.

Furthermore, recent studies have highlighted the potential of isoquinoline derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. nih.gov This opens up a new and exciting therapeutic area for this class of compounds. Additionally, the potential for isoquinoline-morpholine compounds to act as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's is another area ripe for exploration. nih.gov The antimicrobial properties of isoquinoline alkaloids also suggest that derivatives of this compound could be developed as novel anti-infective agents. researchgate.net

Integration of Advanced Technologies in Drug Discovery and Development (e.g., AI/Machine Learning, High-Throughput Screening)

The integration of advanced technologies is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate various stages of the drug discovery pipeline. mdpi.commdpi.com These technologies can be employed to:

Identify and validate novel biological targets: AI algorithms can analyze vast datasets from genomics, proteomics, and other "omics" fields to identify proteins or pathways that could be targeted by new drugs. nih.gov

Virtual screening and hit identification: Machine learning models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising hits. africansciencegroup.com

De novo drug design: AI can be used to design entirely new molecules with desired pharmacological properties.

ADMET prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. AI and ML models can help to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov

High-throughput screening (HTS) is another powerful technology that enables the rapid testing of thousands of compounds for their biological activity. chemdiv.com HTS can be used to screen libraries of this compound derivatives against a panel of biological targets to identify compounds with the desired activity and selectivity. nih.gov The combination of HTS with advanced analytical techniques allows for the efficient optimization of reaction conditions for the synthesis of these compounds. nih.govacs.org

Table 2: Impact of Advanced Technologies on the Drug Discovery Pipeline

| Technology | Application | Potential Impact on this compound Development |

| AI/Machine Learning | Target identification, virtual screening, ADMET prediction. mdpi.comnih.gov | Faster identification of novel biological targets and lead compounds with improved drug-like properties. |

| High-Throughput Screening (HTS) | Rapid screening of large compound libraries for biological activity. chemdiv.com | Efficiently identify potent and selective derivatives from a diverse chemical library. |

| Automated Synthesis | Robotic systems for the automated synthesis of chemical compounds. | Accelerated synthesis of analog libraries for SAR studies. |

Exploration of Polypharmacology and Multi-Targeting Approaches for this compound Derivatives

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple biological targets. biorxiv.org This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance, particularly in complex diseases like cancer. nih.gov

The isoquinoline scaffold is well-suited for the development of multi-targeted agents, especially multi-kinase inhibitors. nih.gov By carefully modifying the substituents on the isoquinoline ring, it is possible to tune the selectivity profile of a compound to inhibit a specific set of kinases involved in a particular disease pathway. nih.gov

Future research on this compound derivatives will likely focus on the rational design of compounds with specific multi-target profiles. This could involve creating dual inhibitors that target two distinct pathways simultaneously, such as the PI3K/AKT/mTOR and Ras/RAF/MEK signaling pathways in cancer. nih.gov The development of such multi-targeted agents could offer significant advantages over single-target therapies, leading to more effective and durable treatments.

Q & A

Q. What are the established synthetic routes for 5-(Morpholin-4-yl)isoquinolin-8-amine, and how do reaction conditions influence yield?

A two-step methodology is commonly employed:

- Step 1 : Halogenation of isoquinoline precursors (e.g., at the 5-position using PCl₅ or SOCl₂ under reflux conditions).

- Step 2 : Nucleophilic substitution with morpholine, typically in anhydrous solvents (e.g., THF or DMF) at 80–100°C, to introduce the morpholin-4-yl group.

Key factors affecting yield include temperature control during substitution (to avoid byproducts) and stoichiometric ratios of morpholine to intermediate . Catalysts like CuI may enhance regioselectivity in halogenation steps .

Q. How can the purity and structural integrity of this compound be validated?

- X-ray crystallography : Use SHELX software for single-crystal refinement to confirm bond angles and substitution patterns .

- Spectroscopic methods :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 5-chloroisoquinolin-8-amine) to verify substitution sites .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₅N₃O) with <2 ppm error.

Q. What safety protocols are recommended for handling this compound?

- Inhalation/contact risks : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation, as observed in isoquinoline-amine analogs .

- First aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., compare morpholin-4-yl vs. piperidinyl groups) to isolate pharmacophoric motifs. For example, morpholine derivatives often exhibit enhanced solubility and binding affinity due to oxygen’s electron-donating effects .

- Dose-response assays : Use standardized cell lines (e.g., HEK293 or HepG2) to quantify EC₅₀ values under consistent conditions .

Q. What experimental strategies mitigate low yields in morpholine substitution reactions?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .

- Protecting groups : Introduce temporary tert-butoxycarbonyl (Boc) groups on the amine to prevent side reactions during substitution .

Q. How can computational methods guide the design of derivatives with improved target binding?

Q. What analytical techniques address solubility limitations in pharmacological assays?

Q. How can regioselectivity challenges in halogenation steps be overcome?

- Directed ortho-metalation : Employ n-BuLi to deprotonate specific positions before halogenation, ensuring precise substitution .

- Catalytic directing groups : Use Pd(OAc)₂ with ligands (e.g., XPhos) to favor halogenation at the 5-position over 8-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.